molecular formula C6H12F2O B3015226 2,3-Difluoro-2,3-dimethylbutan-1-ol CAS No. 2309465-68-5

2,3-Difluoro-2,3-dimethylbutan-1-ol

Cat. No. B3015226
M. Wt: 138.158
InChI Key: WIVQBCHNJVXEPB-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dimethylbutan-1-ol is a chemical compound with the molecular formula C6H12F2O . It has a molecular weight of 138.16 . It is in liquid form .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-2,3-dimethylbutan-1-ol is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,3-Difluoro-2,3-dimethylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 138.16 . The compound’s InChI code is 1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3 , which provides information about its molecular structure.

Scientific Research Applications

Catalysis and Decomposition

  • Research has explored the gas-phase decomposition of 2,3-dimethylbutan-2-ol, catalyzed by hydrogen bromide, resulting in the formation of 2,3-dimethylbut-1-ene, 2,3-dimethylbut-2-ene, and water (Johnson & Stimson, 1968).
  • The kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane have been computationally studied, revealing insights into the reaction pathways and product formation (Shiroudi & Zahedi, 2016).

Dynamics in Plastic Crystalline Phases

  • A study on 2,2-dimethylbutan-1-ol, 3,3-dimethylbutan-1-ol, and 3,3-dimethylbutan-2-ol has provided quantitative insights into their internal motions, overall molecular reorientations, and molecular self-diffusion in liquid and plastic crystalline phases (Carignani et al., 2018).

Reaction Mechanisms

  • The acid-catalyzed rearrangement of deuterium-labeled 2,3-dimethylbutan-2-ol has been examined, shedding light on the rate and pathway of rearrangement via hydride shift and elimination/addition reactions (Kronja et al., 1999).

Hydrogenolysis Studies

  • Hydrogenolysis of 2,3-dimethylbutane has been investigated using various supported catalysts, offering insights into the selectivity and reaction mechanisms (Machiels, 1979).

Radiolysis and Molecular Behavior

  • The gamma radiolysis of liquid 2,3-dimethylbutane has been studied, identifying fragmentation products and their formation mechanisms (Castello et al., 1974).
  • The crystal structure and molecular behavior of 2,3-dibromo-2,3-dimethylbutane at room temperature have been analyzed, revealing a disordered nature in its crystal structure (Namba et al., 1970).

Molecular Rotation and Translation in Crystals

  • A study on the nuclear magnetic resonance absorption of solid solutions of 2,2-dimethylbutane and 2,3-dimethylbutane has provided valuable data on the rotational transitions and thermal properties of these compounds (Aston et al., 1956).

Solid State Polymorphism

  • The solid state polymorphism of 2,3-dimethylbutane has been explored through nuclear magnetic resonance, X-ray, and thermal measurements, contributing to the understanding of its phase transitions (Anderton & Llewellyn, 1973).

Safety And Hazards

The safety information for 2,3-Difluoro-2,3-dimethylbutan-1-ol indicates that it is classified under GHS07 . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The field of difluoromethylation, which is relevant to compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area is likely to continue exploring new reagents and methods for difluoromethylation, potentially opening up new possibilities for the synthesis and application of compounds like 2,3-Difluoro-2,3-dimethylbutan-1-ol.

properties

IUPAC Name

2,3-difluoro-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-5(2,7)6(3,8)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVQBCHNJVXEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-2,3-dimethylbutan-1-ol

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